An In-depth Technical Guide to 4-(2-Hydroxyethyl)benzoic Acid
An In-depth Technical Guide to 4-(2-Hydroxyethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Hydroxyethyl)benzoic acid, a versatile benzoic acid derivative. It details the compound's chemical and physical properties, safety information, and its applications, particularly as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other valuable organic compounds. This document includes detailed experimental protocols for its synthesis, purification, and analysis, aimed at providing researchers and drug development professionals with a practical resource for their work with this compound.
Chemical and Physical Properties
4-(2-Hydroxyethyl)benzoic acid is a white to off-white crystalline solid. Its bifunctional nature, containing both a carboxylic acid and a primary alcohol, makes it a valuable building block in organic synthesis.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference(s) |
| CAS Number | 46112-46-3 | [1][2][3] |
| Molecular Formula | C₉H₁₀O₃ | [1][3][4] |
| Molecular Weight | 166.17 g/mol | [3][5] |
| IUPAC Name | 4-(2-hydroxyethyl)benzoic acid | [2][6][7] |
| Canonical SMILES | OCCc1ccc(cc1)C(=O)O | [6] |
| InChIKey | FUWHCTSQIAULAK-UHFFFAOYSA-N | [6] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Reference(s) |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | 127-128 °C | [2] |
| Boiling Point | 345.8 ± 25.0 °C (Predicted) | [2] |
| Density | 1.256 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.26 ± 0.10 (Predicted) | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [4] |
| Storage Temperature | Sealed in dry, Room Temperature | [2] |
Safety and Handling
4-(2-Hydroxyethyl)benzoic acid is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference(s) |
| Hazard Statements | H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] | |
| H335 | May cause respiratory irritation | [3] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [3] |
| P264 | Wash skin thoroughly after handling | [3] | |
| P271 | Use only outdoors or in a well-ventilated area | [3] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [3] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [3] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [3] |
Experimental Protocols
Synthesis of 4-(2-Hydroxyethyl)benzoic acid
A common method for the synthesis of 4-(2-Hydroxyethyl)benzoic acid is the hydrolysis of its corresponding methyl ester, methyl 4-(2-hydroxyethyl)benzoate.
Experimental Workflow for Synthesis
Caption: Synthesis of 4-(2-Hydroxyethyl)benzoic acid via ester hydrolysis.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 4-(2-hydroxyethyl)benzoate (174 mg, 0.96 mmol) in a mixture of methanol (3 mL) and water (1 mL).
-
Hydrolysis: To this solution, add sodium hydroxide (58 mg, 1.43 mmol) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 48 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water (5 mL). Extract the aqueous solution with diethyl ether (3 x 20 mL) to remove any unreacted starting material and by-products.
-
Acidification and Precipitation: Carefully acidify the aqueous phase with a 1:1 hydrochloric acid solution until the pH reaches 1. A white solid will precipitate out of the solution.
-
Isolation: Collect the white solid by vacuum filtration. Wash the solid with cold water.
-
Drying: Dry the collected solid to obtain 4-(2-hydroxyethyl)benzoic acid (expected yield: ~158 mg, 100%). The product can often be used in subsequent reactions without further purification.[2]
Purification by Recrystallization
For obtaining a high-purity product, recrystallization from a suitable solvent system is recommended. Water is a common solvent for the recrystallization of benzoic acid derivatives.
Experimental Workflow for Recrystallization
Caption: Purification of 4-(2-Hydroxyethyl)benzoic acid by recrystallization.
Detailed Protocol:
-
Dissolution: Place the crude 4-(2-Hydroxyethyl)benzoic acid in an Erlenmeyer flask. Add a minimal amount of hot water and heat the mixture on a hot plate until the solid completely dissolves.[8][9][10][11]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Needle-like crystals should form. To maximize crystal formation, place the flask in an ice bath.[8][9][10][11]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold water.[8][9][10][11]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR are essential for confirming the structure of the synthesized compound.
-
1H NMR (300 MHz, CDCl3): δ 7.97 (d, J = 8.4 Hz, 2H), 7.27 (d, J = 8.4 Hz, 2H), 3.83 (t, J = 6.3 Hz, 2H), 2.88 (t, J = 6.3 Hz, 2H).[2]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups.
-
O-H stretch (alcohol): A broad peak around 3400-3200 cm-1.
-
O-H stretch (carboxylic acid): A very broad peak from 3300-2500 cm-1.[13][14]
-
C-H stretch (aromatic): Peaks just above 3000 cm-1.
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1680 cm-1.[13][14]
-
C-O stretch (alcohol and carboxylic acid): Peaks in the 1320-1210 cm-1 region.[13]
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of 4-(2-Hydroxyethyl)benzoic acid. While a specific method for this compound is not detailed, a method for the related 4-hydroxybenzoic acid can be adapted.
Table 4: Example HPLC Conditions for Analysis of Benzoic Acid Derivatives
| Parameter | Condition | Reference(s) |
| Column | C18 column (e.g., Phenomenex Kinetex C18, 150 x 4.6 mm, 5 µm) | [15][16][17] |
| Mobile Phase A | 0.1% Phosphoric acid in water or 1.5% acetic acid + 1.5% ammonium acetate in water | [16][17] |
| Mobile Phase B | Acetonitrile or Methanol | [16][17] |
| Elution | Gradient or Isocratic | [15][16][17] |
| Flow Rate | 1.0 mL/min | [15][16] |
| Detection | UV at 230 nm or 255 nm | [15][16] |
Reactivity and Applications in Drug Development
4-(2-Hydroxyethyl)benzoic acid is a bifunctional molecule, and its reactivity is centered around its carboxylic acid and primary alcohol functional groups. This dual reactivity makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals.
Logical Relationship of Reactivity and Applications
Caption: Reactivity of functional groups in 4-(2-Hydroxyethyl)benzoic acid and its applications.
Role in the Synthesis of Bezafibrate
4-(2-Hydroxyethyl)benzoic acid is structurally related to intermediates used in the synthesis of the lipid-lowering agent, Bezafibrate. The synthesis of Bezafibrate involves the formation of an amide bond with a derivative of 4-chlorobenzoic acid and an ether linkage with a phenoxyisobutyric acid moiety.[18][19][20][21][22] The 4-(2-hydroxyethyl)phenyl core structure is a key component of the precursor N-(4-hydroxyphenethyl)-4-chlorobenzamide, which is then further elaborated to form Bezafibrate.
Applications in Polymer Chemistry
The presence of both a carboxylic acid and a hydroxyl group makes 4-(2-Hydroxyethyl)benzoic acid a suitable monomer for the synthesis of polyesters through polycondensation reactions. These polyesters can have applications in areas such as biodegradable plastics.[1]
Use in Pharmaceutical and Cosmetic Formulations
Beyond its role as a synthetic intermediate, 4-(2-Hydroxyethyl)benzoic acid is also utilized in pharmaceutical and cosmetic formulations. It can act as a pH stabilizer and a solubilizing agent, enhancing the bioavailability of active ingredients in drug formulations. In cosmetics, it is used for its moisturizing properties.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(2-hydroxyethyl)benzoic acid 95% | CAS: 46112-46-3 | AChemBlock [achemblock.com]
- 3. 4-(2-Hydroxyethyl)benzoic acid | C9H10O3 | CID 506062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(2-Hydroxyethyl)benzoic acid | 46112-46-3 | MOLNOVA [molnova.com]
- 5. 4-(2-Hydroxyethyl)benzoic acid | Natural product | TargetMol [targetmol.com]
- 6. 4-(2-Hydroxyethyl)benzoicacid | C9H10O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. 4-(2-hydroxyethyl)benzoic acid - C9H10O3 | CSSS00000078963 [chem-space.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. scribd.com [scribd.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. famu.edu [famu.edu]
- 12. rsc.org [rsc.org]
- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. researchgate.net [researchgate.net]
- 15. helixchrom.com [helixchrom.com]
- 16. longdom.org [longdom.org]
- 17. fsis.usda.gov [fsis.usda.gov]
- 18. Bezafibrate synthesis - chemicalbook [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. CN102030676A - Synthesis method of bezafibrate for regulating blood fat - Google Patents [patents.google.com]
- 21. Bezafibrate | C19H20ClNO4 | CID 39042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. CN101353315A - Preparation method of bezafibrate - Google Patents [patents.google.com]




